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sulphonamide

Cat. No.: B094318

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine, a privileged heterocyclic scaffold, has been a cornerstone in medicinal
chemistry for decades, primarily known for its applications in antipsychotic medications. The
incorporation of a sulfonamide moiety onto the phenothiazine core has opened up new
avenues in drug discovery, leading to the development of novel compounds with a broad
spectrum of biological activities. These phenothiazine sulfonamide derivatives have
demonstrated significant potential as anticancer, antimicrobial, and neuroprotective agents.
Their mechanism of action often involves the modulation of key signaling pathways implicated
in various diseases. This document provides detailed application notes, experimental protocols,
and quantitative data to guide researchers in the exploration and development of phenothiazine
sulfonamides as therapeutic agents.

Data Presentation: Biological Activities of
Phenothiazine Sulfonamides

The following tables summarize the quantitative data on the biological activities of various
phenothiazine sulfonamide derivatives from recent studies, providing a comparative overview
of their potency.
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Table 1: Anticancer Activity of Phenothiazine Sulfonamide Derivatives

Compound ID Cancer Cell Line IC50 (pM) Reference
PPF HepG2 (Liver) 100 [1]
PPF CT-26 (Colon) 140 [1]
PPO HepG2 (Liver) 161.3 [2]
PPO MCF7 (Breast) 131.7 [2]
PPO HeLa (Cervical) 229.1 [2]
PPO MeWo (Skin) 251.9 [2]
Compound 97 MCF-7 (Breast) 0.77 [3]
Compound 98 MCF-7 (Breast) 0.1 [3]
Compound 99 MDA-MB-231 (Breast) 6.49 [3]
PTZ-NH2 BT-474 (Breast) 55 [4]
PTZ-TPP BT-474 (Breast) 15 [4]

Table 2: Antimicrobial Activity of Phenothiazine Sulfonamide Derivatives
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Compound ID Microorganism MIC (pg/mL) Reference
Staphylococcus

la 256 [1]
aureus ATCC 25923
Staphylococcus

1b Py 64 [1]
aureus ATCC 25923
Staphylococcus

lc 128 [1]
aureus ATCC 25923
Staphylococcus

1d 64 [1]

aureus ATCC 25923

S. aureus ATCC

Compound | 32 [5]
29213
S. aureus ATCC
Compound Il 64 [5]
29213
S. aureus ATCC
Compound I 128 [5]
29213
Derivative 30c S. aureus 1.0 (mg/L) [6]
Derivative 30c S. pyogenes 1.0 (mg/L) [6]
Derivative 30c E. coli 1.0 (mg/L) [6]
Derivative 30c S. typhi 1.5 (mg/L) [6]
Derivative 30c A. fumigatus 1.0 (mg/L) [6]

Table 3: Ferroptosis Inhibitory Activity of Phenothiazine Sulfonamide Derivatives
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. Assay
Compound ID Cell Line . EC50 (pM) Reference
Condition

23b PC12 Erastin-induced 0.001 [4107]

51 HT1080 Erastin-induced 0.0005 [8]
FRDA

1b ) Erastin-induced 0.015 [7]
Fibroblasts
FRDA o

2b ) Erastin-induced 0.011 [7]
Fibroblasts
FRDA

3b ) Erastin-induced 0.010 [7]
Fibroblasts
FRDA o

4b ) Erastin-induced 0.015 [7]
Fibroblasts

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and
biological evaluation of phenothiazine sulfonamides.

Protocol 1: General Synthesis of N-(10H-Phenothiazin-
10-yl)benzenesulfonamide Derivatives

This protocol describes a common method for the synthesis of phenothiazine sulfonamides via
N-sulfonylation of the phenothiazine core.

Materials:

Phenothiazine

Appropriate benzenesulfonyl chloride

Pyridine

Dichloromethane (DCM)
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Anhydrous sodium sulfate

Silica gel for column chromatography

Ethyl acetate

n-Hexane

Procedure:

Dissolve phenothiazine (1.0 eq) in a minimal amount of anhydrous DCM in a round-bottom
flask under a nitrogen atmosphere.

o Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
e Slowly add the desired benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

 Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction by adding distilled water.
o Extract the aqueous layer with DCM (3 x 20 mL).

o Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution,
followed by brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

» Purify the crude product by column chromatography on silica gel using a gradient of ethyl
acetate in n-hexane as the eluent.

o Characterize the purified product by IR, 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment
using MTS Assay
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This protocol outlines the determination of the cytotoxic effects of phenothiazine sulfonamides
on cancer cell lines using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-
(4-sulfophenyl)-2H-tetrazolium) assay.

Materials:

e Cancer cell line of interest (e.g., MCF-7, HepG2)

e Complete cell culture medium (e.g., DMEM with 10% FBS)

o Phosphate-buffered saline (PBS)

e Trypsin-EDTA

o 96-well cell culture plates

e Phenothiazine sulfonamide compounds

e Dimethyl sulfoxide (DMSO)

o MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
e Microplate reader

Procedure:

Culture the cancer cells in T-75 flasks until they reach 80-90% confluency.

o Harvest the cells by trypsinization, neutralize with complete medium, and centrifuge at 1000
rpm for 5 minutes.

o Resuspend the cell pellet in fresh complete medium and perform a cell count using a
hemocytometer.

o Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of
complete medium. Incubate for 24 hours at 37 °C in a 5% CO2 incubator to allow for cell
attachment.
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» Prepare stock solutions of the phenothiazine sulfonamide compounds in DMSO. Prepare
serial dilutions of the compounds in a complete medium to achieve the desired final
concentrations. The final DMSO concentration should not exceed 0.5% (v/v).

» After 24 hours of incubation, remove the medium from the wells and add 100 uL of the
medium containing the different concentrations of the test compounds. Include a vehicle
control (medium with DMSO) and a blank (medium only).

 Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.
 After the incubation period, add 20 pL of the MTS reagent to each well.

 Incubate the plates for 1-4 hours at 37 °C in a 5% CO2 incubator, or until a color change is
apparent.

» Measure the absorbance at 490 nm using a microplate reader.

o Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell
growth) using a dose-response curve fitting software.

Protocol 3: In Vitro Antimicrobial Activity Assessment
using Agar Well Diffusion Method

This protocol details the determination of the antimicrobial activity of phenothiazine
sulfonamides against various microbial strains.

Materials:

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

Sterile petri dishes

Sterile cotton swabs

Phenothiazine sulfonamide compounds
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DMSO (sterile)

Positive control antibiotic (e.g., Ciprofloxacin)

Sterile cork borer or pipette tip

Incubator

Procedure:

e Prepare and sterilize the MHA or SDA medium according to the manufacturer's instructions
and pour it into sterile petri dishes. Allow the agar to solidify.

e Prepare a microbial inoculum by suspending a few colonies from a fresh culture in sterile
saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10"8
CFU/mL).

e Using a sterile cotton swab, uniformly streak the microbial suspension over the entire surface
of the agar plate to create a lawn.

e Allow the plates to dry for a few minutes at room temperature.
e Using a sterile cork borer (6-8 mm in diameter), punch wells into the agar.
» Prepare stock solutions of the phenothiazine sulfonamide compounds in sterile DMSO.

e Add a fixed volume (e.g., 50-100 pL) of each compound solution at a specific concentration
into the respective wells. Include a well with sterile DMSO as a negative control and a well
with a standard antibiotic as a positive control.

» Allow the plates to stand for about 30 minutes at room temperature to permit diffusion of the
compounds into the agar.

« Invert the plates and incubate at 37 °C for 24 hours for bacteria or at 25-30 °C for 48-72
hours for fungi.

» After incubation, measure the diameter of the zone of inhibition (the clear area around the
well where microbial growth is inhibited) in millimeters.
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Protocol 4: In Vivo Evaluation in a Rat Spinal Cord Injury
(SCI) Model

This protocol provides a framework for assessing the therapeutic potential of phenothiazine
sulfonamides in a rat model of spinal cord injury.[7][9][10][11] All animal procedures should be
performed in accordance with institutional animal care and use committee guidelines.

Materials:

e Adult female Sprague-Dawley rats (220-250 g)

e Anesthetic (e.g., isoflurane)

 Surgical instruments for laminectomy

e Spinal cord impactor device (e.g., NYU impactor)

¢ Phenothiazine sulfonamide compound

e Vehicle solution (e.g., saline with a solubilizing agent)
e Suturing materials

e Basso, Beattie, and Bresnahan (BBB) locomotor rating scale
¢ Analgesics and antibiotics for post-operative care
Procedure:

e Animal Acclimation and Pre-training: Acclimate the rats to the housing facility for at least one
week before surgery. Handle the rats daily and pre-train them on the BBB locomotor rating
scale to obtain baseline scores.

e Surgical Procedure (Spinal Cord Contusion):
o Anesthetize the rat using isoflurane.

o Shave and disinfect the surgical area over the thoracic spine.
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o Make a midline incision and dissect the paraspinal muscles to expose the vertebral
column.

o Perform a laminectomy at the T9-T10 level to expose the spinal cord.
o Stabilize the spine using vertebral clamps.

o Induce a moderate contusion injury using a spinal cord impactor (e.g., 10 g weight
dropped from a height of 12.5 mm).

o After the impact, remove the impactor and suture the muscle layers and skin.

e Drug Administration:
o Randomly assign the rats to treatment and vehicle control groups.

o Administer the phenothiazine sulfonamide compound or vehicle solution at a
predetermined dose and route (e.g., intraperitoneal injection) at a specific time point post-
injury (e.g., 30 minutes) and then daily for a specified duration (e.g., 7 days).

o Post-operative Care:
o Provide post-operative analgesia and antibiotics as per veterinary recommendations.
o Manually express the bladders of the rats twice daily until bladder function returns.
o Provide food and water ad libitum and monitor the animals for any signs of distress.
e Behavioral Assessment:

o Assess locomotor recovery weekly for 6-8 weeks using the BBB locomotor rating scale.
Two independent and blinded observers should perform the scoring. The scale ranges
from O (no observable hindlimb movement) to 21 (normal locomaotion).

» Histological Analysis (at the end of the study):
o Euthanize the rats and perfuse them with saline followed by 4% paraformaldehyde.

o Carefully dissect the spinal cord segment containing the lesion epicenter.
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o Process the tissue for histological staining (e.g., Hematoxylin and Eosin for lesion volume,
Luxol Fast Blue for myelin sparing, and immunohistochemistry for markers of inflammation
and axonal regeneration).

o Data Analysis:

o Analyze the BBB scores using appropriate statistical tests (e.g., two-way repeated
measures ANOVA).

o Quantify the histological parameters and analyze them using statistical tests (e.g., t-test or
ANOVA).

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts in the
application of phenothiazine sulfonamides in drug discovery.

General Synthesis Scheme
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General synthesis of phenothiazine sulfonamides.
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Workflow for anticancer drug discovery.
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Potential anticancer signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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